N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16N6OS2 and its molecular weight is 384.48. The purity is usually 95%.
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Biological Activity
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates multiple heterocyclic moieties, including thiazole and pyrazole rings, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Structural Characteristics
The molecular structure of the compound includes a benzo[c][1,2,5]thiadiazole core linked to a thiazole and a pyrazole moiety. The presence of these rings contributes to the compound's biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have shown efficacy against various cancer cell lines. In particular, compounds similar to our target compound have demonstrated cytotoxic effects against colon carcinoma HCT-15 cells, with some derivatives achieving IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Thiazole and Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
N-(2-(2-(3,5-dimethyl-1H-pyrazol... | HCT-15 | <10 | |
4-(6-amino-3,5-dicyano... | Various | 18.4 | |
2-(3,5-dimethyl-1H-pyrazol... | A549 | <15 |
The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole and pyrazole rings enhance anticancer activity. For example, the presence of electron-donating groups has been correlated with increased potency against cancer cells .
Anticonvulsant Properties
The compound's structural components also suggest potential anticonvulsant activity. Thiazole derivatives have been explored for their anticonvulsant effects in various models. For instance, certain thiazole-containing compounds exhibited significant protection in the pentylenetetrazol (PTZ) model of seizures .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
Compound | Model | ED50 (mg/kg) | Reference |
---|---|---|---|
N-(2-(2-(3,5-dimethyl-1H-pyrazol... | PTZ-induced seizures | 18.4 | |
1-(4-(naphthalen-2-yl)... | PTZ-induced seizures | 20.0 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole and pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and seizure activity.
- Cellular Interaction : The compound may interact with cellular targets such as receptors or ion channels, modulating their activity and leading to therapeutic effects.
- Structural Modifications : The specific arrangement and substituents of the heterocycles influence their binding affinity and selectivity towards biological targets.
Case Studies
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against human lung adenocarcinoma cells (A549). The results indicated that certain modifications led to enhanced selectivity and cytotoxicity compared to standard chemotherapeutics .
In another study focusing on pyrazolo[1,5-a]pyrimidines, it was found that specific structural features significantly enhanced anticancer potency, suggesting similar potential for our target compound due to its unique structure .
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS2/c1-10-7-11(2)23(20-10)17-19-13(9-25-17)5-6-18-16(24)12-3-4-14-15(8-12)22-26-21-14/h3-4,7-9H,5-6H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRCSLHBGSFSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC4=NSN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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